1-(4-Methoxybenzyl)-1,2,4-triazole
Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Methoxybenzyl)-1,2,4-triazole and related derivatives typically involves multi-component reactions that allow for the formation of the triazole ring. For example, 1,5-disubstituted 1,2,3-triazoles can be synthesized via metal-free multi-component reactions from primary amine, ketones, and 4-nitrophenyl azide, demonstrating the versatility of triazole synthesis methods (Vo, 2020). Additionally, "Click" chemistry has been utilized for the synthesis of 1,2,3-triazole derivatives, indicating the efficiency of this approach in creating densely structured molecules with potential for high proton conductivity (Hao-yuan, 2010).
Molecular Structure Analysis
The molecular structure of 1-(4-Methoxybenzyl)-1,2,4-triazole derivatives has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT). For instance, the crystal and molecular structure of 2-(4-methoxybenzyl)-4-nitro-2H-indazole, a related compound, has been reported, showing its crystallization in the triclinic space group and highlighting the importance of structural analysis in understanding these compounds' properties (Ebert et al., 2012).
Chemical Reactions and Properties
1-(4-Methoxybenzyl)-1,2,4-triazole undergoes various chemical reactions that highlight its reactivity and potential functionalization. For example, the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide demonstrates the compound's versatility in forming different derivatives through reactions with other organic molecules (Alotaibi et al., 2018).
Physical Properties Analysis
The physical properties of 1-(4-Methoxybenzyl)-1,2,4-triazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various domains. Although specific studies on these properties were not found in the current search, they are generally determined experimentally and are essential for material application and synthesis optimization.
Chemical Properties Analysis
The chemical properties of 1-(4-Methoxybenzyl)-1,2,4-triazole, including its stability, reactivity, and potential for further functionalization, are significant for its use in chemical synthesis and material science. For instance, the study of the "Click" ligand for "click" chemistry shows the compound's capability to enhance the rate of copper-catalyzed azide–alkyne cycloaddition reactions, indicating its chemical utility and reactivity (Tale et al., 2015).
Scientific Research Applications
Synthesis of N-Unsubstituted v-Triazoles : The 4-methoxybenzyl group is utilized as a versatile N-protecting group for synthesizing N-unsubstituted v-triazoles, which have potential uses as antiallergic agents (Buckle & Rockell, 1982).
Platform for New Compounds Synthesis : 1,2,4-Triazole-3-thiols are explored as a platform for synthesizing new 3-sulfanyl-1,2,4-triazoles and related compounds in high yields, indicating their versatility in chemical synthesis (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Corrosion Inhibition : Certain 1,2,4-triazole Schiff's bases are effective in inhibiting mild steel corrosion in hydrochloric acid, showcasing their utility in industrial applications (Prajila & Joseph, 2017).
Cholinesterase Inhibitors and Antiproliferative Activity : S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols exhibit cholinesterase inhibitory potential and anti-proliferative activity, suggesting their application in medicinal chemistry (Arfan et al., 2018).
Antioxidant and Enzyme Inhibition : Schiff bases containing 1,2,4-triazole and pyrazole rings demonstrate potent antioxidant and enzyme inhibitory activities, indicating their potential in pharmaceutical research (Pillai et al., 2019).
Mild Steel Corrosion Inhibition : Newly synthesized triazoles show high inhibition efficiency in mild steel corrosion, highlighting their importance in materials science (Yan et al., 2017).
Urease Inhibition and Antibacterial Activities : Compounds synthesized from 1,2,4-triazoles exhibit excellent urease inhibition, antioxidant, and significant antibacterial activities, relevant in medicinal and biological studies (Hanif et al., 2012).
Potential in Medical Practice : 4-Amino-5-methyl-4H-1,2,4-triazol-3-thion derivatives display both diuretic and antidiuretic effects, showing their promise in medical applications (Kravchenko, 2018).
Theoretical Calculations in Chemistry : The compound is used in studies involving density functional theory (DFT) to calculate thermodynamic, electronic, and infrared properties, indicating its role in theoretical chemistry (Boy, Kotan, & Yuksek, 2022).
Antimicrobial Screening : Metal endowed triazole compounds exhibit promising antibacterial and antifungal activity, underlining their importance in microbiology and pharmacology (Sumrra et al., 2021).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-4-2-9(3-5-10)6-13-8-11-7-12-13/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUVAHBDEGBIEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445675 | |
Record name | 1-(4-Methoxybenzyl)-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-1,2,4-triazole | |
CAS RN |
115201-42-8 | |
Record name | 1-(4-Methoxybenzyl)-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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